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Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Functionality
Fmoc-protected DMT-Dt PEG2 NH2 amidite, chemically identified as 5'-O-Dimethoxytrityl-5-

[N-(9-fluorenylmethoxycarbonyl)-amido-dPEG®₂]-2'-deoxythymidine,3'-[(2-cyanoethyl)-(N,N-

diisopropyl)]-phosphoramidite, is a specialized phosphoramidite monomer crucial for the

synthesis of modified oligonucleotides. Its intricate structure is designed to introduce a primary

amine functional group, equipped with a polyethylene glycol (PEG) spacer, at a specific site

within a DNA or RNA sequence. This modification is instrumental in the development of

advanced therapeutic and diagnostic oligonucleotides.

The molecule's architecture can be dissected into several key functional units:

Deoxythymidine (dT): A fundamental nucleoside that integrates into the backbone of a DNA

strand during solid-phase synthesis.

Dimethoxytrityl (DMT) Group: An acid-labile protecting group attached to the 5'-hydroxyl of

the deoxythymidine. The DMT group is essential for the stepwise, controlled addition of
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phosphoramidites in automated oligonucleotide synthesis and is removed by a brief acid

treatment at the beginning of each coupling cycle.

Phosphoramidite Moiety: A reactive phosphorus (III) group that, upon activation, forms the

phosphodiester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The

cyanoethyl group provides temporary protection to the phosphite, which is removed post-

synthesis.

PEG2 Linker: A diethylene glycol spacer that provides a flexible and hydrophilic arm between

the nucleobase and the terminal functional group. The inclusion of a PEG linker enhances

the solubility and bioavailability of the resulting oligonucleotide and minimizes steric

hindrance, which can be beneficial for subsequent conjugation reactions and in vivo

applications.[1][2][3]

Fmoc-Protected Amino Group: A primary amine shielded by a 9-fluorenylmethoxycarbonyl

(Fmoc) group. The Fmoc group is stable under the acidic conditions used for DMT removal

but is readily cleaved under mild basic conditions, typically with a solution of piperidine in an

organic solvent.[4] This orthogonality allows for the selective deprotection of the amine while

the oligonucleotide remains attached to the solid support, enabling site-specific on-column

conjugation.

Physicochemical Properties
The unique combination of protecting groups, a nucleoside, a PEG spacer, and a reactive

phosphoramidite moiety endows this molecule with specific chemical and physical

characteristics critical for its application in oligonucleotide synthesis.
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Property Value Reference(s)

Chemical Name

5'-O-Dimethoxytrityl-5-[N-(9-

fluorenylmethoxycarbonyl)-

amido-dPEG®₂]-2'-

deoxythymidine,3'-[(2-

cyanoethyl)-(N,N-diisopropyl)]-

phosphoramidite

Synonyms
dT-PEG2-NH-Fmoc

Phosphoramidite
[5]

Molecular Formula C₅₈H₆₉N₄O₁₂P [5][6]

Molecular Weight 1045.16 g/mol [5][6]

Purity (HPLC) ≥98.0% [5]

Appearance White to off-white solid

Storage Condition -20°C [5]

Fmoc Group Molar Extinction

Coefficient

~7800 M⁻¹cm⁻¹ at 301 nm (for

the dibenzofulvene-piperidine

adduct after deprotection)

[3]

Experimental Protocols
The primary application of Fmoc-protected DMT-Dt PEG2 NH2 amidite is in solid-phase

oligonucleotide synthesis to introduce a site for subsequent conjugation. The following

protocols outline the incorporation of the amidite and the on-column derivatization of the

introduced amino group.

Incorporation into an Oligonucleotide Sequence
This protocol assumes the use of a standard automated DNA synthesizer.

Preparation of the Phosphoramidite Solution: Dissolve the Fmoc-protected DMT-Dt PEG2
NH2 amidite in anhydrous acetonitrile to the concentration recommended by the synthesizer

manufacturer (typically 0.1 M).
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Automated Synthesis Cycle:

Deblocking (Detritylation): The DMT group of the terminal nucleoside on the solid support

is removed by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA)

or dichloroacetic acid (DCA) in dichloromethane.

Coupling: The prepared phosphoramidite solution is activated by a suitable activator (e.g.,

5-ethylthio-1H-tetrazole) and delivered to the synthesis column. The activated

phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide

chain. A slightly extended coupling time (e.g., 60 seconds) may be employed to ensure

high coupling efficiency.[7]

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a

mixture of acetic anhydride and 1-methylimidazole) to prevent the formation of deletion

mutants in subsequent cycles.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and

water.

Continuation of Synthesis: Subsequent phosphoramidites are added by repeating the

synthesis cycle until the desired oligonucleotide sequence is complete.

On-Column Deprotection of the Fmoc Group and
Conjugation
This procedure is performed after the full-length oligonucleotide has been synthesized and

while it remains attached to the solid support.

Wash the Solid Support: Thoroughly wash the solid support-bound oligonucleotide with

anhydrous acetonitrile to remove any residual synthesis reagents.

Fmoc Deprotection:

Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[4]
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Pass the piperidine solution through the synthesis column and allow it to react for 10-15

minutes at room temperature.

Expel the solution and repeat the treatment with fresh piperidine solution for another 10-15

minutes to ensure complete removal of the Fmoc group.

Wash the Solid Support: Wash the support extensively with DMF and then with anhydrous

acetonitrile to remove all traces of piperidine.

On-Column Conjugation (Example with an NHS Ester):

Dissolve the desired N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a

fluorescent dye, biotin, or a small molecule drug) in a suitable anhydrous solvent (e.g.,

DMF or a mixture of acetonitrile and DMF) containing a non-nucleophilic base such as

N,N-diisopropylethylamine (DIPEA) (typically 1-5% v/v).

Introduce the solution of the activated molecule to the solid support and allow the coupling

reaction to proceed for 2-4 hours at room temperature, or as recommended for the specific

NHS ester.

After the reaction is complete, wash the support thoroughly with the reaction solvent,

followed by acetonitrile, to remove any unreacted labeling reagent and by-products.

Cleavage and Final Deprotection:

Cleave the oligonucleotide from the solid support and remove the remaining protecting

groups (e.g., cyanoethyl from the phosphate backbone and protecting groups from the

nucleobases) by treatment with concentrated ammonium hydroxide or a mixture of

ammonium hydroxide and methylamine (AMA). The specific conditions will depend on the

other nucleobases present in the sequence.

Purification: Purify the resulting oligonucleotide conjugate using standard techniques such as

high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis

(PAGE).

Applications and Workflows
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The introduction of a PEGylated amino linker via this phosphoramidite is a key step in the

development of sophisticated oligonucleotide-based therapeutics and diagnostics, particularly

in the field of targeted drug delivery and antibody-oligonucleotide conjugates (AOCs).[8][9][10]

Workflow for the Synthesis of an Antibody-
Oligonucleotide Conjugate for Targeted Drug Delivery
This workflow illustrates how the Fmoc-protected DMT-Dt PEG2 NH2 amidite can be utilized

to create a targeted drug delivery vehicle.
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Oligonucleotide Synthesis and Modification
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Final Conjugation
1. Solid-Phase Synthesis

of Oligonucleotide
2. Incorporation of

Fmoc-Dt-PEG2-NH2 Amidite

Standard
Coupling Cycle 3. On-Column Fmoc

Deprotection (Piperidine/DMF)
Post-Synthesis 4. On-Column Conjugation

with DBCO-NHS Ester

Click Chemistry
Handle Attachment 5. Cleavage and Deprotection

(Ammonia/Methylamine) 6. Purification of
DBCO-Oligonucleotide

HPLC

8. Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC)

7. Antibody with Azide
Modification Site

9. Purification of
Antibody-Oligonucleotide Conjugate

Size Exclusion
Chromatography 10. Final Product:

Targeted Delivery Vehicle

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597937?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start of Synthesis Cycle
(5'-OH protected by DMT)

Acid Treatment
(e.g., TCA in DCM)

5'-OH is free
Amine remains Fmoc-protected

DMT group removed

Couple next
Phosphoramidite

Chain Elongation

Phosphodiester bond formed

Repeat Cycle

Post-Synthesis
(Oligonucleotide on support)

End of Synthesis

Base Treatment
(e.g., Piperidine in DMF)

Amine is free for conjugation
Phosphate and Base

Protecting Groups Intact

Fmoc group removed

On-column
Conjugation

Conjugated Oligonucleotide

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15597937/docs?utm_src=pdf-body-img#in-depth-technical-guide-to-fmoc-protected-dmt-dt-peg2-nh2-amidite
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597937?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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